molecular formula C6H17ClN2 B7855511 N~1~,N~1~,2-Trimethyl-1,2-propanediamine dihydrochloride

N~1~,N~1~,2-Trimethyl-1,2-propanediamine dihydrochloride

Cat. No.: B7855511
M. Wt: 152.66 g/mol
InChI Key: UNCGAEAYQSGRQR-UHFFFAOYSA-N
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Description

N~1~,N~1~,2-Trimethyl-1,2-propanediamine dihydrochloride: is a chemical compound with the molecular formula C6H18Cl2N2. It is commonly used in various chemical and industrial applications due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1,N~1~,2-Trimethyl-1,2-propanediamine dihydrochloride typically involves the reaction of 1,2-diaminopropane with methylating agents under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt. The process requires careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The final product is purified through crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions: N1,N~1~,2-Trimethyl-1,2-propanediamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, alkoxides.

Major Products:

Scientific Research Applications

N~1~,N~1~,2-Trimethyl-1,2-propanediamine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N1,N~1~,2-Trimethyl-1,2-propanediamine dihydrochloride involves its interaction with various molecular targets. The compound acts as a nucleophile, participating in substitution reactions with electrophiles. It can also form complexes with metal ions, influencing their reactivity and stability .

Comparison with Similar Compounds

  • N,N,N’,N’-Tetramethyl-1,3-propanediamine
  • N,N,N’,N’-Tetramethyl-1,4-butanediamine
  • N,N,N’,N’-Tetramethyl-1,6-hexanediamine

Comparison: N1,N~1~,2-Trimethyl-1,2-propanediamine dihydrochloride is unique due to its specific methylation pattern and the presence of the dihydrochloride salt. This gives it distinct reactivity and solubility properties compared to other similar compounds .

Properties

IUPAC Name

1-N,1-N,2-trimethylpropane-1,2-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2.ClH/c1-6(2,7)5-8(3)4;/h5,7H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNCGAEAYQSGRQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75975-36-9
Record name 1,2-Propanediamine, N1,N1,2-trimethyl-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75975-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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